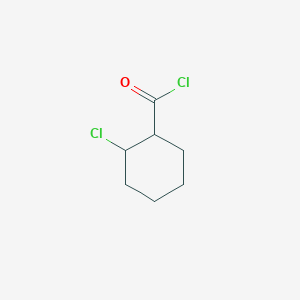

2-Chlorocyclohexane-1-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

37420-99-8 |

|---|---|

Molecular Formula |

C7H10Cl2O |

Molecular Weight |

181.06 g/mol |

IUPAC Name |

2-chlorocyclohexane-1-carbonyl chloride |

InChI |

InChI=1S/C7H10Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2 |

InChI Key |

YBGRDIRBHQVWSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C(=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorocyclohexane 1 Carbonyl Chloride

Strategies for Carbonyl Chloride Formation

The conversion of a carboxylic acid to a carbonyl chloride is a fundamental transformation in organic synthesis. For 2-Chlorocyclohexane-1-carbonyl chloride, this typically involves the chlorination of the corresponding carboxylic acid, 2-Chlorocyclohexane-1-carboxylic acid.

Chlorination of 2-Chlorocyclohexane-1-carboxylic Acid

The direct conversion of 2-Chlorocyclohexane-1-carboxylic acid to its acid chloride derivative is the most straightforward approach. This is typically achieved using standard chlorinating agents that are effective for this type of transformation.

Thionyl Chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. chemicalbook.comprepchem.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acid chloride. prepchem.com A typical procedure involves refluxing the carboxylic acid in an excess of thionyl chloride, often with a catalytic amount of a tertiary amine or in a solvent like benzene. chemicalbook.com

Oxalyl Chloride ((COCl)₂) is another effective reagent for this conversion and is often preferred for its milder reaction conditions. mdpi.com The reaction with oxalyl chloride is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. mdpi.com The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gaseous, which aids in product isolation. mdpi.com

| Reagent | Typical Conditions | Byproducts | Advantages |

| Thionyl Chloride | Reflux, neat or in a solvent (e.g., benzene) | SO₂, HCl | Readily available, effective |

| Oxalyl Chloride | Room temperature, inert solvent (e.g., DCM), catalytic DMF | CO₂, CO, HCl | Milder conditions, volatile byproducts |

This table summarizes common reagents and conditions for the formation of carbonyl chlorides from carboxylic acids.

To maximize the yield and purity of this compound, several reaction parameters can be optimized. When using thionyl chloride, the reaction temperature and time are critical. Ensuring the complete removal of excess thionyl chloride and dissolved HCl gas after the reaction is crucial to prevent side reactions and degradation of the product. This can be achieved by distillation or by co-evaporation with an inert solvent.

For reactions involving oxalyl chloride, the slow addition of the reagent to the carboxylic acid solution can help to control the reaction rate and minimize the formation of impurities. The choice of solvent is also important; non-polar solvents can be advantageous in some cases to allow for the removal of any salts that might interfere with subsequent reactions. mdpi.com

Alternative Synthetic Routes to the Carbonyl Chloride Moiety

While thionyl chloride and oxalyl chloride are the most common reagents, other methods for the formation of carbonyl chlorides exist. These include the use of phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃). However, these reagents often lead to the formation of solid byproducts (e.g., phosphoryl chloride), which can complicate the purification process. For substrates sensitive to strong acids, milder methods have been developed, such as the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base.

Strategies for Chlorinated Cyclohexane (B81311) Ring Formation

The introduction of a chlorine atom at the 2-position of the cyclohexane ring is a key step in the synthesis of the target molecule. This can be achieved through regioselective and stereoselective chlorination of a cyclohexanecarbonyl derivative.

Regioselective and Stereoselective Chlorination of Cyclohexanecarbonyl Derivatives

A common and effective method for the regioselective chlorination at the α-carbon of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction . blogspot.comalfa-chemistry.comlibretexts.orgbyjus.com This reaction involves the treatment of a carboxylic acid with a halogen (in this case, chlorine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PCl₃). blogspot.comalfa-chemistry.com

The mechanism of the HVZ reaction involves the in situ formation of an acyl halide, which then enolizes. libretexts.org The enol form subsequently reacts with the halogen to afford the α-halogenated acyl halide. libretexts.org This intermediate can then be converted to the final α-halogenated carboxylic acid upon workup with water, or it can be used directly. nrochemistry.com In the context of synthesizing this compound, the α-chloro acyl chloride intermediate formed during the HVZ reaction is the desired product.

The stereoselectivity of the chlorination of the cyclohexane ring is an important consideration. The introduction of a chlorine atom at the 2-position creates a new stereocenter, leading to the possibility of cis and trans isomers relative to the carbonyl chloride group. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the substrate. For instance, the chlorination of 4-tert-butylcyclohexanone (B146137) has been shown to yield a mixture of diastereomers, with the trans isomer being the major product. pitt.edu The synthesis of specific cis or trans isomers of substituted cyclohexanecarboxylic acids has been reported, often involving stereospecific reaction pathways. prepchem.comwmich.edu Asymmetric chlorination of acid halides has also been achieved using chiral catalysts, offering a route to enantiomerically enriched α-chloro esters. nih.gov

| Method | Reagents | Key Features | Stereochemical Considerations |

| Hell-Volhard-Zelinsky | Cl₂, PCl₃ (catalytic) | Regioselective α-chlorination of carboxylic acids | Can produce a mixture of diastereomers. |

| Enolate Chlorination | Strong base (e.g., LDA), Chlorine source (e.g., TsCl) | Chlorination via a kinetic enolate | Stereoselectivity depends on the enolate formation and trapping. |

This table outlines strategies for the formation of the chlorinated cyclohexane ring.

Synthetic Approaches via Ring-Forming Reactions Incorporating Chlorine

A practical and efficient synthetic route to this compound can be envisioned commencing with a ring-forming reaction, specifically the epoxidation of cyclohexene (B86901) to produce cyclohexene oxide. This epoxide serves as a key intermediate, which is then subjected to a series of transformations to introduce the desired chlorine and carbonyl chloride functionalities.

The initial step involves the epoxidation of cyclohexene. This can be achieved using various oxidizing agents, with peroxy acids being a common choice in laboratory settings. khanacademy.org The formation of the epoxide ring is a critical stage that sets the stereochemistry for the subsequent reactions.

Following the formation of cyclohexene oxide, a nucleophilic ring-opening reaction is employed to introduce the chlorine atom. This is typically accomplished by treating the epoxide with anhydrous hydrochloric acid (HCl). The acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the chloride ion. pearson.com This reaction proceeds with high regioselectivity, leading to the formation of trans-2-chlorocyclohexanol. chegg.com

The subsequent step involves the oxidation of the secondary alcohol, trans-2-chlorocyclohexanol, to the corresponding carboxylic acid, 2-chlorocyclohexanecarboxylic acid. A variety of oxidizing agents can be utilized for this transformation, such as Jones reagent (chromic acid in acetone) or other chromium-based oxidants. organic-chemistry.org Careful control of reaction conditions is necessary to prevent over-oxidation or side reactions.

Finally, the 2-chlorocyclohexanecarboxylic acid is converted to the target acyl chloride, this compound. This is a standard transformation in organic synthesis, commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgchemguide.co.uk Thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. youtube.com

A summary of this synthetic approach is presented in the table below:

Table 1: Synthetic Route to this compound via a Ring-Forming Intermediate

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Epoxidation | Cyclohexene, Peroxyacetic acid | Cyclohexene oxide |

| 2 | Ring-opening | Cyclohexene oxide, Anhydrous HCl | trans-2-Chlorocyclohexanol |

| 3 | Oxidation | trans-2-Chlorocyclohexanol, Jones reagent | 2-Chlorocyclohexanecarboxylic acid |

Convergent and Divergent Synthesis Strategies for the Compound

The synthesis of this compound can be approached from both convergent and divergent strategic standpoints.

A divergent synthesis strategy is well-exemplified by the synthetic route described above, starting from cyclohexene oxide. Cyclohexene oxide is a versatile intermediate from which a wide array of substituted cyclohexanol (B46403) derivatives can be synthesized by reacting it with various nucleophiles. nih.gov This allows for the creation of a library of compounds from a common starting material. For instance, ring-opening with different hydrogen halides (HBr, HI) would yield the corresponding 2-halocyclohexanols, which could then be converted to their respective acyl chlorides. This approach is highly efficient for exploring structure-activity relationships of related compounds.

A convergent synthesis , on the other hand, would involve the preparation of two or more complex fragments that are then combined in the final stages of the synthesis. While a specific convergent route for this compound is not prominently detailed in the literature, a hypothetical approach could involve the synthesis of a suitable chlorinated cyclohexane precursor and a separate one-carbon synthon that can be used to introduce the carbonyl chloride functionality. For example, a Grignard reagent derived from 1,2-dichlorocyclohexane (B75773) could be reacted with carbon dioxide to form 2-chlorocyclohexanecarboxylic acid, which is then converted to the acyl chloride. This would be considered convergent as it brings together two distinct building blocks.

Purification and Isolation Techniques in Research Scale Synthesis

The purification and isolation of this compound on a research scale require careful handling due to its reactive nature. The primary impurities in the final product are likely to be unreacted 2-chlorocyclohexanecarboxylic acid and residual chlorinating agent (e.g., thionyl chloride).

Fractional distillation is the most common and effective method for purifying acyl chlorides. libretexts.orgchemguide.co.uk Given that this compound is expected to be a liquid at room temperature, distillation under reduced pressure is recommended to prevent thermal decomposition. The various components of the crude reaction mixture will have different boiling points, allowing for their separation.

Prior to distillation, a work-up procedure is typically employed. This may involve washing the crude product with a suitable solvent, such as dichloromethane or toluene (B28343), and then carefully with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acidic impurities like HCl or the starting carboxylic acid. google.com It is crucial that all subsequent handling is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid. The organic phase is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, before distillation.

For solid acyl chlorides, recrystallization from a non-hydroxylic solvent like toluene or petroleum ether can be an effective purification method. google.com While this compound is likely a liquid, this technique is valuable for analogous solid compounds.

The following table summarizes the key purification techniques:

Table 2: Purification and Isolation Techniques for this compound

| Technique | Purpose | Details |

|---|---|---|

| Aqueous Wash | Removal of acidic impurities | Washing with dilute sodium bicarbonate solution to neutralize HCl and unreacted carboxylic acid. |

| Drying | Removal of water | Use of anhydrous drying agents like sodium sulfate or magnesium sulfate. |

| Fractional Distillation | Separation of components based on boiling point | Performed under reduced pressure to prevent thermal decomposition. |

Reactivity and Mechanistic Investigations of 2 Chlorocyclohexane 1 Carbonyl Chloride

Reactions Involving the Chlorinated Cyclohexane (B81311) Moiety

The chlorine atom attached to the cyclohexane ring is on a secondary carbon, making this site susceptible to nucleophilic substitution reactions, distinct from the reactivity at the carbonyl carbon. utexas.edu These reactions typically compete with elimination reactions, especially in the presence of strong, sterically hindered bases.

The secondary nature of the alkyl halide allows for substitution to occur via either the Sₙ1 (substitution nucleophilic unimolecular) or Sₙ2 (substitution nucleophilic bimolecular) pathway, depending on the reaction conditions. utexas.eduscribd.com

Sₙ2 Pathway: This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. gacariyalur.ac.in The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). masterorganicchemistry.com This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. organic-chemistry.org

Sₙ1 Pathway: This pathway is favored by weak nucleophiles and polar protic solvents (like water or alcohols). byjus.com It is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a secondary carbocation intermediate. khanacademy.org This planar carbocation can then be attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization if the carbon were the only chiral center). organic-chemistry.org

The choice of nucleophile and solvent is critical in directing the outcome of the reaction at this center.

Table 4: Sₙ1 vs. Sₙ2 Reactivity at the C-2 Position of a 2-Chlorocyclohexyl Derivative

| Condition | Favored Pathway | Nucleophile Example | Solvent Example | Stereochemical Outcome |

|---|---|---|---|---|

| Strong Nucleophile, Aprotic Solvent | Sₙ2 | Sodium Azide (NaN₃) | Acetone | Inversion of configuration |

| Weak Nucleophile, Protic Solvent | Sₙ1 | Water (H₂O) | Water | Racemization (mixture of inversion and retention) |

| Strong, Unhindered Nucleophile | Sₙ2 | Sodium Iodide (NaI) | Dimethylformamide (DMF) | Inversion of configuration |

| Weak Nucleophile (Solvolysis) | Sₙ1 | Methanol (CH₃OH) | Methanol | Racemization (mixture of inversion and retention) |

Elimination Reactions (E1 and E2 pathways) and Olefin Formation

Elimination reactions of 2-Chlorocyclohexane-1-carbonyl chloride primarily involve the removal of hydrogen chloride (HCl) from the cyclohexane ring to form an olefin (alkene). These reactions can proceed through either a bimolecular (E2) or unimolecular (E1) mechanism, with the pathway and resulting product distribution being highly dependent on the strength of the base, the solvent, and the stereochemistry of the substrate. chemicalnote.commasterorganicchemistry.com

The E2 mechanism is a one-step process that requires a strong base and a specific geometric arrangement known as an anti-periplanar conformation. chemistrysteps.com In the context of a cyclohexane ring, this means that both the leaving group (the chlorine atom at C2) and the proton being abstracted (from either C1 or C3) must be in axial positions. chemistrysteps.comlibretexts.org This stereoelectronic requirement significantly influences the regioselectivity of the elimination.

Elimination involving H at C1: For the proton on the carbon bearing the carbonyl chloride group to be eliminated, the C1-H bond and the C2-Cl bond must be anti-periplanar. This would lead to the formation of cyclohex-1-ene-1-carbonyl chloride.

Elimination involving H at C3: For a proton on C3 to be eliminated, the C3-H bond and the C2-Cl bond must be anti-periplanar. This pathway results in the formation of cyclohex-2-ene-1-carbonyl chloride.

The stability of the chair conformation required for the E2 reaction plays a crucial role. Conformations that place bulky substituents in axial positions are less stable, which can slow down the reaction rate. libretexts.org

The E1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, followed by rapid deprotonation by a weak base to form the alkene. masterorganicchemistry.com This pathway does not have the strict stereochemical requirements of the E2 reaction. The regiochemical outcome of E1 reactions is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com For this compound, the formation of the conjugated system in cyclohex-1-ene-1-carbonyl chloride would be highly favored due to its increased thermodynamic stability.

| Mechanism | Base Requirement | Stereochemistry | Key Intermediate | Predicted Major Olefin Product |

|---|---|---|---|---|

| E2 (Elimination, Bimolecular) | Strong, non-nucleophilic base (e.g., NaOEt, t-BuOK) | Requires anti-periplanar (axial-axial) arrangement of H and Cl chemistrysteps.com | Concerted transition state | Depends on available axial β-hydrogens |

| E1 (Elimination, Unimolecular) | Weak base or solvolysis conditions (e.g., EtOH, H₂O) | No strict requirement; proceeds via planar carbocation | Secondary carbocation at C2 | Cyclohex-1-ene-1-carbonyl chloride (Zaitsev's rule) masterorganicchemistry.com |

Radical Reactions and Reductive Dehalogenation

Radical reactions involving this compound can be initiated by light or radical initiators. These reactions proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgpearson.com A key pathway is reductive dehalogenation, where the C-Cl bond is cleaved.

In a typical radical dehalogenation, a radical initiator (like AIBN) or photolysis can generate a radical that abstracts the chlorine atom from the cyclohexane ring. This forms a cyclohexyl radical intermediate at the C2 position. This radical can then participate in several subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to yield cyclohexanecarbonyl chloride.

Dimerization: Two cyclohexyl radicals could combine to form a dimer.

Reaction with the Carbonyl Chloride: The acyl chloride group itself can be a precursor for acyl radicals under certain conditions, potentially leading to decarbonylation or other rearrangements. mdpi.com

Reductive dehalogenation can also be achieved using reagents like tributyltin hydride (Bu₃SnH) or through photoredox catalysis. researchgate.net In a Bu₃SnH-mediated reaction, a radical initiator generates a tributyltin radical (Bu₃Sn•), which abstracts the chlorine atom to form the C2-centered cyclohexyl radical and Bu₃SnCl. The cyclohexyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, propagating the radical chain.

| Reaction Type | Initiation/Reagent | Key Intermediate | Primary Product |

|---|---|---|---|

| Free-Radical Halogenation (Further) | UV light, Cl₂ | Cyclohexyl radical | Mixture of dichlorinated cyclohexanecarbonyl chlorides |

| Reductive Dehalogenation | Bu₃SnH, AIBN | 2-(carbonyl chloride)cyclohexyl radical | Cyclohexanecarbonyl chloride |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., Eosin Y), H-donor researchgate.net | 2-(carbonyl chloride)cyclohexyl radical | Cyclohexanecarbonyl chloride |

Interplay Between Carbonyl Chloride and Chlorocyclohexane (B146310) Reactivity

The presence of two reactive functional groups on the same molecule introduces questions of selectivity and the possibility of intramolecular interactions.

Chemoselectivity and Regioselectivity Studies

Chemoselectivity refers to the preferential reaction of one functional group over another. nih.gov In this compound, the carbonyl chloride is generally much more electrophilic and reactive towards nucleophiles than the secondary alkyl chloride.

With strong, non-basic nucleophiles (e.g., amines, alcohols, water), reaction will occur almost exclusively at the carbonyl carbon via a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org The chlorine on the cyclohexane ring will remain untouched.

With strong, basic nucleophiles (e.g., alkoxides), a competition arises. Nucleophilic attack can occur at the carbonyl group, or the base can induce an E2 elimination reaction by abstracting a proton from the ring. chemicalnote.com The outcome depends on factors like steric hindrance around the carbonyl group and the specific base used.

Regioselectivity is the preference for reaction at one position over another when multiple positions are available. wikipedia.orgdurgapurgovtcollege.ac.in As discussed in the context of elimination reactions, the choice of which β-hydrogen is removed (from C1 or C3) to form a double bond is a key example of regioselectivity, dictated by mechanistic and stereochemical constraints. chemistrysteps.commasterorganicchemistry.com

Intramolecular Reaction Pathways

The proximity of the two functional groups allows for the possibility of intramolecular reactions, where one part of the molecule reacts with another. libretexts.org

One potential pathway could occur in the presence of a strong Lewis acid, such as AlCl₃. The Lewis acid could coordinate to the chlorine atom on the ring, promoting its departure to form a secondary carbocation. This carbocation could then be attacked by the oxygen atom of the nearby carbonyl group. While this specific intramolecular cyclization to form a bicyclic oxonium ion might be reversible and lead to other products, it represents a plausible interaction between the two functional groups under specific catalytic conditions.

Another possibility involves reductive conditions. If both chlorine atoms are removed under reducing conditions that generate radical or anionic intermediates, an intramolecular cyclization could potentially occur, leading to the formation of bicyclic ketones or alcohols after workup, although such pathways are speculative without experimental evidence.

Acid-Catalyzed and Base-Catalyzed Transformations

Both acid and base catalysis can be used to promote specific transformations of this compound.

Base-Catalyzed Transformations: As previously detailed, strong bases are primarily used to induce E2 elimination reactions to form alkenes. chemicalnote.com The choice of base can influence the regioselectivity. A sterically hindered base like potassium tert-butoxide may favor abstraction of the less hindered proton. Additionally, bases can act as nucleophiles, attacking the carbonyl chloride. For example, reaction with sodium hydroxide (B78521) would lead to hydrolysis to form 2-chlorocyclohexane-1-carboxylic acid, followed by potential elimination depending on the conditions.

Acid-Catalyzed Transformations: Acid catalysis typically activates the carbonyl group towards nucleophilic attack. Protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic. This can facilitate reactions with weak nucleophiles like water or alcohols to form the corresponding carboxylic acid or ester, respectively. libretexts.org

Furthermore, in the context of elimination, acidic conditions favor the E1 mechanism. masterorganicchemistry.com The acid could protonate the chlorine atom on the ring (though less likely) or, more plausibly, facilitate its departure in polar, protic solvents, leading to the formation of a carbocation intermediate and subsequent elimination to yield the thermodynamically favored conjugated alkene.

| Catalyst Type | Primary Role of Catalyst | Affected Functional Group | Resulting Transformation |

|---|---|---|---|

| Base (e.g., EtO⁻) | Proton abstraction | C-H on cyclohexane ring | E2 Elimination |

| Base (e.g., RNH₂) | Nucleophile | Carbonyl chloride | Nucleophilic Acyl Substitution (Amide formation) |

| Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen | Carbonyl chloride | Activation for Nucleophilic Acyl Substitution |

| Acid (e.g., in protic solvent) | Facilitation of leaving group departure | C-Cl on cyclohexane ring | E1 Elimination via carbocation |

Stereochemical and Conformational Analysis of 2 Chlorocyclohexane 1 Carbonyl Chloride

Isomeric Forms (cis/trans Isomerism at 1,2-Positions)

Due to the restricted rotation around the carbon-carbon single bonds within the cyclohexane (B81311) ring, 2-Chlorocyclohexane-1-carbonyl chloride can exist as two distinct geometric isomers, designated as cis and trans. This type of stereoisomerism arises from the different possible arrangements of the chloro and carbonyl chloride groups relative to the plane of the ring.

In the cis-isomer , both the chlorine atom and the carbonyl chloride group are situated on the same face of the cyclohexane ring (either both pointing "up" or both "down").

In the trans-isomer , the chlorine atom and the carbonyl chloride group are located on opposite faces of the ring (one "up" and one "down").

These two isomers are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. They are not interconvertible through bond rotation and can be separated as distinct chemical entities.

Table 1: Isomeric Forms of this compound| Isomer Type | Description of Substituent Orientation |

|---|---|

| cis-Isomer | The chloro and carbonyl chloride groups are on the same face of the ring. |

| trans-Isomer | The chloro and carbonyl chloride groups are on opposite faces of the ring. |

Conformational Preferences of the Cyclohexane Ring

To minimize angle strain and torsional strain, cyclohexane and its derivatives adopt non-planar, puckered conformations. The most stable and predominant of these is the chair conformation . The boat conformation is another possibility but is significantly less stable, lying at a higher energy level. Therefore, the analysis of this compound focuses almost exclusively on the equilibrium between different chair conformations.

In a chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring are not equivalent and occupy two distinct types of positions: axial and equatorial . Axial bonds are parallel to the principal axis of the ring, pointing straight up or down, while equatorial bonds point out from the "equator" of the ring.

Through a process known as a ring flip, one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa. When substituents are present, the two chair conformers are generally not of equal energy. Substituents in the equatorial position are typically more stable than in the axial position because they experience less steric hindrance.

For this compound, the stability of the various conformers depends on the positions of the chloro and carbonyl chloride groups:

trans-Isomer : The two substituents can be either both equatorial (e,e) or both axial (a,a). The diequatorial (e,e) conformation is vastly more stable than the diaxial (a,a) conformation, as the latter would involve significant steric repulsion.

cis-Isomer : One substituent must be axial and the other equatorial (a,e or e,a). The equilibrium will favor the conformer where the sterically bulkier group occupies the more spacious equatorial position. The carbonyl chloride group (-COCl) is larger than the chlorine atom (-Cl). Therefore, the preferred conformation for the cis-isomer is the one with the carbonyl chloride group in the equatorial position and the chlorine atom in the axial position.

Table 2: Conformational Preferences of this compound Isomers| Isomer | Possible Conformations (Cl, COCl) | Most Stable Conformation | Reasoning |

|---|---|---|---|

| trans | (e,e) or (a,a) | (e,e) - Diequatorial | Avoids significant 1,3-diaxial interactions present in the (a,a) form. |

| cis | (a,e) or (e,a) | (a,e) - Axial Cl, Equatorial COCl | The larger carbonyl chloride group preferentially occupies the less sterically hindered equatorial position. |

The interconversion between the two chair conformations of cyclohexane is not instantaneous but must overcome an energy barrier. For unsubstituted cyclohexane, this barrier is approximately 10 kcal/mol. This process involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations.

For substituted cyclohexanes, the energy barrier can be influenced by the nature and orientation of the substituents. Studies on analogous 1,2-disubstituted cyclohexanes suggest that the cis-isomer often has a higher energy barrier to ring inversion than the trans-isomer. This is because in the transition state for the cis-isomer's ring flip, the two bulky substituents are forced into close proximity, leading to increased steric repulsion. For example, in a related compound, cis-1,2-cyclohexanecarboxylic acid amide, the energy barrier was found to be 10.49 kcal/mol, whereas for the trans isomer, it was significantly lower at 6.26 kcal/mol. A similar trend would be expected for this compound.

The primary reason for the preference of substituents for the equatorial position is the avoidance of 1,3-diaxial interactions . An axial substituent experiences steric repulsion from the two other axial atoms (usually hydrogens) located on the same side of the ring, on carbons 3 and 5 relative to the substituent at carbon 1. This repulsive interaction is a form of steric strain.

In the trans-diaxial (a,a) conformer of this compound, both the axial chloro group and the axial carbonyl chloride group would experience these unfavorable 1,3-diaxial interactions, rendering this conformation highly unstable.

In the cis-isomer , one group must be axial. The conformer with the larger carbonyl chloride group in the axial position would suffer from more severe 1,3-diaxial interactions than the conformer with the smaller chlorine atom in the axial position. This energy difference drives the equilibrium to favor the conformer with the axial chlorine and equatorial carbonyl chloride.

Dynamic Stereochemistry and Conformational Equilibria

At room temperature, the energy barrier to ring inversion is low enough that the different chair conformations of this compound are in a state of rapid equilibrium. This dynamic process means that a single molecule is constantly flipping between its possible chair forms.

The relative populations of the conformers in this equilibrium are determined by their difference in Gibbs free energy (ΔG). The conformer with the lower energy will be present in a higher concentration. The relationship is described by the equation ΔG = -RTlnK, where K is the equilibrium constant.

For trans-2-Chlorocyclohexane-1-carbonyl chloride, the energy difference between the diequatorial and diaxial forms is substantial. Consequently, the equilibrium lies almost entirely on the side of the diequatorial conformer, which would constitute well over 99% of the mixture at room temperature. For the cis-isomer, the energy difference between the two (a,e) and (e,a) conformers is smaller, determined by the difference in A-values of the chloro and carbonyl chloride groups. The equilibrium will still strongly favor the conformer with the bulkier carbonyl chloride group in the equatorial position.

Experimental Techniques for Conformational Elucidation (e.g., Low-Temperature NMR)

The dynamic equilibrium between conformers can be studied using various spectroscopic techniques. The most powerful of these is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly at low temperatures.

At room temperature, the ring flip is so rapid that NMR spectroscopy observes only a time-averaged spectrum. The signals for the axial and equatorial protons, for example, are merged into a single, averaged signal. However, as the temperature is lowered, the rate of interconversion decreases. Below a certain temperature, known as the coalescence temperature, the ring flip becomes slow on the NMR timescale. This allows the instrument to resolve the signals for the individual, "frozen-out" conformers. By integrating the distinct signals corresponding to each conformer, their relative concentrations can be determined, and the equilibrium constant and free energy difference can be calculated.

Other techniques such as infrared (IR) spectroscopy can also provide conformational information. The carbon-chlorine (C-Cl) stretching frequency in the IR spectrum is different for an axial chlorine compared to an equatorial one, a principle that has been used to determine the conformational energy of chlorocyclohexane (B146310).

Stereoselective Synthesis of Specific Isomers

The synthesis of specific stereoisomers of this compound hinges on the stereoselective synthesis of the corresponding cis- and trans-2-chlorocyclohexanecarboxylic acid precursors. The conversion of the carboxylic acid to the carbonyl chloride is a standard transformation that typically proceeds with retention of the existing stereochemistry. Thionyl chloride (SOCl₂) is a common reagent for this conversion, effectively replacing the hydroxyl group of the carboxylic acid with a chlorine atom without altering the stereocenters at positions 1 and 2 of the cyclohexane ring. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

Synthesis of trans-2-Chlorocyclohexane-1-carbonyl chloride

A common strategy for the stereoselective synthesis of the trans isomer involves a chlorolactonization reaction. This approach utilizes an unsaturated precursor, such as cyclohexene-1-carboxylic acid, and an electrophilic chlorine source. The reaction proceeds through a cyclic intermediate, which dictates the trans stereochemistry of the resulting product.

The mechanism involves the attack of the double bond on the electrophilic chlorine, leading to the formation of a chloronium ion intermediate. The neighboring carboxylic acid group then acts as an internal nucleophile, attacking the chloronium ion from the opposite face. This intramolecular ring-opening results in the formation of a chlorolactone. Subsequent hydrolysis of the lactone ring yields trans-2-chlorocyclohexanecarboxylic acid. The final step is the treatment of this acid with a chlorinating agent like thionyl chloride to afford trans-2-chlorocyclohexane-1-carbonyl chloride.

| Step | Reactant | Reagent(s) | Product | Stereochemistry |

| 1 | Cyclohexene-1-carboxylic acid | N-Chlorosuccinimide (NCS) | Chlorolactone intermediate | trans |

| 2 | Chlorolactone intermediate | Acidic or basic hydrolysis | trans-2-Chlorocyclohexanecarboxylic acid | trans |

| 3 | trans-2-Chlorocyclohexanecarboxylic acid | Thionyl chloride (SOCl₂) | trans-2-Chlorocyclohexane-1-carbonyl chloride | trans |

Synthesis of cis-2-Chlorocyclohexane-1-carbonyl chloride

The synthesis of the cis isomer can be approached through the hydrochlorination of cyclohexene-1-carboxylic acid. In this reaction, the addition of hydrogen chloride across the double bond can be controlled to favor the cis product. The stereochemical outcome can be influenced by the reaction conditions, including the solvent and temperature.

The mechanism of hydrochlorination involves the protonation of the double bond to form a carbocation intermediate. The chloride ion then attacks the carbocation. The stereoselectivity of this addition can be influenced by steric and electronic factors of the starting material and the reaction environment. Once the cis-2-chlorocyclohexanecarboxylic acid is obtained, it can be converted to the desired cis-2-chlorocyclohexane-1-carbonyl chloride using thionyl chloride, which preserves the cis stereochemistry.

| Step | Reactant | Reagent(s) | Product | Stereochemistry |

| 1 | Cyclohexene-1-carboxylic acid | Hydrogen Chloride (HCl) | cis-2-Chlorocyclohexanecarboxylic acid | cis |

| 2 | cis-2-Chlorocyclohexanecarboxylic acid | Thionyl chloride (SOCl₂) | cis-2-Chlorocyclohexane-1-carbonyl chloride | cis |

Detailed research has focused on optimizing the stereoselectivity of these reactions. For instance, in chlorolactonization, the choice of the chlorine source and the reaction conditions can significantly impact the yield and purity of the trans isomer. acs.orgnih.govacs.orgnih.gov Similarly, for hydrochlorination, the control of reaction parameters is crucial to maximize the formation of the desired cis isomer.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of 2-Chlorocyclohexane-1-carbonyl chloride in solution, allowing for the differentiation between its cis and trans diastereomers.

The ¹H NMR spectrum provides critical information regarding the electronic environment and spatial relationships of the protons. The chemical shifts of the protons at C1 and C2 are particularly diagnostic. The proton at C1 (H1), being alpha to the electron-withdrawing carbonyl chloride group, is expected to be significantly deshielded. Similarly, the proton at C2 (H2), attached to the carbon bearing the electronegative chlorine atom, will also appear downfield compared to the other methylene (B1212753) protons of the cyclohexane (B81311) ring. docbrown.info

The stereochemical relationship between the substituents is revealed through the coupling constants (J-values) between H1 and H2. In the trans isomer, where H1 and H2 can both occupy axial positions in one of the chair conformations, a large axial-axial coupling constant (³Jax-ax ≈ 10-13 Hz) would be expected. Conversely, in the cis isomer, the H1-H2 relationship will be axial-equatorial or equatorial-axial, resulting in a smaller coupling constant (³Jax-eq or ³Jeq-ax ≈ 2-5 Hz). The remaining cyclohexane protons would appear as a complex multiplet in the upfield region.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (Hz) |

|---|---|---|---|

| H1 (CH-COCl) | ~4.0 - 4.5 | Doublet of doublets (dd) | trans: ³J(H1,H2) ≈ 10-13 cis: ³J(H1,H2) ≈ 2-5 |

| H2 (CH-Cl) | ~3.8 - 4.3 | Multiplet (m) | Couples to H1 and H3 protons |

| H3, H4, H5, H6 (Ring CH₂) | ~1.2 - 2.5 | Complex multiplets (m) | Geminal and vicinal couplings |

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 170 - 180 |

| C1 (CH-COCl) | 60 - 70 |

| C2 (CH-Cl) | 55 - 65 |

| C3, C4, C5, C6 (Ring CH₂) | 20 - 40 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecular structure. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. wordpress.com A cross-peak between the signals assigned to H1 and H2 would confirm their vicinal relationship. Further correlations would trace the connectivity around the entire cyclohexane ring (H2-H3, H3-H4, etc.). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton assignments (H1, H2, etc.) to their corresponding carbon atoms (C1, C2, etc.), confirming the chemical shift assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the placement of the functional groups. For example, a correlation between the H1 proton and the carbonyl carbon, and between the H2 proton and the C1 carbon, would provide unequivocal evidence for the core structure.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The most prominent and diagnostic absorption will be the carbonyl (C=O) stretch of the acid chloride. This bond gives rise to a very strong and sharp absorption band at a characteristically high wavenumber, typically between 1775 and 1810 cm⁻¹. uobabylon.edu.iqspectroscopyonline.com The high frequency is due to the inductive effect of the adjacent chlorine atom. The presence of a C-Cl stretching absorption, generally found in the 600-800 cm⁻¹ region, would further confirm the structure.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Acid Chloride) | Stretch | 1775 - 1810 | Very Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural details based on its fragmentation patterns. The molecular formula of this compound is C₇H₁₀Cl₂O.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺) peak. Chlorine has two abundant isotopes, ³⁵Cl (≈75%) and ³⁷Cl (≈25%). openstax.org Because the molecule contains two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4, with an expected relative intensity ratio of approximately 9:6:1. youtube.com

Common fragmentation pathways for acyl chlorides include alpha-cleavage, where the bond between the carbonyl carbon and the adjacent ring carbon is broken. libretexts.org This would lead to the formation of a resonance-stabilized acylium ion. Loss of a chlorine radical (•Cl) or the entire carbonyl chloride group (•COCl) are also predictable fragmentation patterns.

| m/z Value | Ion/Fragment Identity | Notes |

|---|---|---|

| 196, 198, 200 | [C₇H₁₀³⁵Cl₂O]⁺, [C₇H₁₀³⁵Cl³⁷ClO]⁺, [C₇H₁₀³⁷Cl₂O]⁺ | Molecular ion cluster (M, M+2, M+4) with ~9:6:1 ratio. |

| 161, 163 | [M - Cl]⁺ | Loss of a chlorine radical. Shows a 3:1 isotope pattern. |

| 133, 135 | [M - COCl]⁺ | Loss of the carbonyl chloride group. Shows a 3:1 isotope pattern. |

| 63, 65 | [COCl]⁺ | Acylium ion fragment. Shows a 3:1 isotope pattern. |

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While NMR can establish the relative stereochemistry (cis vs. trans), determining the absolute configuration of a chiral molecule requires a technique that can probe its three-dimensional structure in a fixed state. X-ray crystallography is the definitive method for this purpose. nih.gov

This compound itself is likely a liquid or low-melting solid, making it difficult to grow the high-quality single crystals required for X-ray diffraction. Therefore, a common strategy is to convert the reactive acid chloride into a stable, crystalline derivative. For example, reaction with a chiral amine or alcohol of known absolute configuration would produce a diastereomeric amide or ester. Growing a single crystal of one of these derivatives and analyzing it via X-ray crystallography would allow for the unambiguous determination of the complete 3D structure, thereby establishing the absolute configuration at both C1 and C2 of the original molecule. nih.gov

Computational and Theoretical Investigations of 2 Chlorocyclohexane 1 Carbonyl Chloride

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a detailed and accurate description of the molecular system at the electronic level. These methods are instrumental in predicting a wide range of properties for 2-Chlorocyclohexane-1-carbonyl chloride.

Prediction of Molecular Geometry and Conformational Energies

The conformational preferences of this compound are primarily dictated by the orientation of the chloro and carbonyl chloride substituents on the cyclohexane (B81311) ring. The chair conformation is the most stable arrangement for the cyclohexane ring. For a 1,2-disubstituted cyclohexane, several stereoisomers exist (cis and trans), each with distinct conformational possibilities.

Computational models, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to optimize the geometries of these conformers and calculate their relative energies. The most stable conformations will seek to minimize steric hindrance, primarily the 1,3-diaxial interactions. Generally, substituents on a cyclohexane ring prefer to occupy the equatorial position to avoid these unfavorable steric clashes.

In the case of trans-2-Chlorocyclohexane-1-carbonyl chloride, two chair conformations are possible: one with both substituents in the equatorial position (diequatorial) and another with both in the axial position (diaxial). The diequatorial conformer is expected to be significantly more stable. For cis-2-Chlorocyclohexane-1-carbonyl chloride, one substituent will be in an axial position and the other in an equatorial position. Ring flipping will interconvert these two forms. The relative stability of these conformers will depend on the A-values (conformational free energy differences) of the chloro and carbonyl chloride groups.

Table 1: Predicted Relative Conformational Energies of this compound Isomers

| Isomer | Conformation | Substituent Positions | Relative Energy (kcal/mol) |

| trans | Chair | 1-COCl (eq), 2-Cl (eq) | 0.00 (most stable) |

| Chair | 1-COCl (ax), 2-Cl (ax) | ~4-6 | |

| cis | Chair | 1-COCl (ax), 2-Cl (eq) | ~1.5-2.5 |

| Chair | 1-COCl (eq), 2-Cl (ax) | ~1.0-2.0 |

Note: The values presented are illustrative and based on typical energy differences found in computational studies of similarly substituted cyclohexanes. Actual values would require specific DFT calculations for this molecule.

Electronic Structure Analysis and Charge Distribution

The electronic structure of this compound is significantly influenced by the presence of the electronegative chlorine and oxygen atoms. DFT calculations can provide a detailed map of the electron density and electrostatic potential, revealing the distribution of charge across the molecule.

The chlorine atom and the carbonyl group are electron-withdrawing, leading to a polarization of the C-Cl and C=O bonds. This results in a partial positive charge on the carbon atoms directly bonded to these groups and partial negative charges on the chlorine and oxygen atoms. This charge distribution is crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify these atomic charges.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges for the Most Stable Conformer of trans-2-Chlorocyclohexane-1-carbonyl chloride

| Atom | Predicted NBO Charge (a.u.) |

| C (carbonyl) | +0.45 to +0.65 |

| O (carbonyl) | -0.50 to -0.70 |

| Cl (on C=O) | -0.15 to -0.25 |

| C1 (ring) | +0.10 to +0.20 |

| C2 (ring) | +0.05 to +0.15 |

| Cl (on C2) | -0.10 to -0.20 |

| H (on C1) | +0.10 to +0.15 |

| H (on C2) | +0.10 to +0.15 |

Note: These charge values are representative and intended to illustrate the expected charge distribution based on the principles of electronic effects in organic molecules.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.com The GIAO (Gauge-Including Atomic Orbital) method is frequently used in conjunction with DFT to calculate the magnetic shielding tensors of the nuclei, which can then be converted to chemical shifts.

The predicted chemical shifts are highly dependent on the molecular geometry and the electronic environment of each nucleus. For this compound, the chemical shifts of the protons and carbons on the cyclohexane ring will be influenced by the electronegativity and anisotropic effects of the chloro and carbonyl chloride substituents. For example, the protons on the carbons bearing the substituents (C1 and C2) are expected to be deshielded and appear at a lower field in the 1H NMR spectrum. Similarly, the 13C chemical shifts of C1 and C2 will be significantly shifted downfield.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for Key Nuclei in the Diequatorial Conformer of trans-2-Chlorocyclohexane-1-carbonyl chloride

| Nucleus | Predicted Chemical Shift (ppm) |

| 1H (on C1) | 3.0 - 3.5 |

| 1H (on C2) | 4.0 - 4.5 |

| 13C (C=O) | 170 - 180 |

| 13C (C1) | 55 - 65 |

| 13C (C2) | 60 - 70 |

Note: These are estimated chemical shift ranges. Precise predictions would require specific GIAO-DFT calculations and referencing to a standard like tetramethylsilane (B1202638) (TMS).

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide high accuracy for smaller systems and static structures, molecular mechanics and dynamics are better suited for exploring the conformational landscape and dynamic behavior of molecules over time.

Conformational Landscape Exploration

Molecular mechanics force fields, such as MMFF94 or AMBER, can be used to perform conformational searches to identify all low-energy conformers of this compound. These methods are computationally less expensive than DFT and can efficiently sample a wide range of molecular geometries. The results of a conformational search can provide a comprehensive understanding of the potential energy surface and the relative populations of different conformers at a given temperature. This is particularly useful for flexible molecules like substituted cyclohexanes, which can undergo ring flipping and interconversion between different chair and boat conformations. rsc.org

Energy Minimization and Transition State Analysis

Once potential energy minima (stable conformers) are identified, molecular mechanics can be used to perform energy minimization to find the precise geometry of the lowest energy state for each conformer. Furthermore, methods like transition state searching can be employed to locate the saddle points on the potential energy surface that connect these minima. These transition states represent the energy barriers for conformational changes, such as the ring flip of the cyclohexane moiety.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. nih.gov By simulating the motion of the atoms over time, MD can reveal the pathways and timescales of conformational transitions, providing a more complete picture of the molecule's flexibility and behavior in different environments.

Reaction Pathway Modeling and Mechanism Prediction

A thorough search for computational studies on the reaction pathway modeling and mechanism prediction for this compound did not yield any specific results. Research in this area would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of reactions involving this compound. Such studies would elucidate the transition states, intermediates, and the energetic barriers associated with different reaction pathways. However, no dedicated theoretical investigations into the mechanisms of reactions involving this compound have been published in the available scientific literature.

Correlation of Computational Results with Experimental Data

Consistent with the absence of computational studies, no publications were found that correlate theoretical predictions with experimental data for this compound. This type of research is crucial for validating computational models. It often involves comparing calculated properties, such as reaction kinetics or spectroscopic data (e.g., NMR, IR spectra), with results obtained from laboratory experiments. The lack of such correlational studies indicates a gap in the scientific literature concerning the detailed physicochemical properties and reactivity of this specific compound from a computational standpoint.

Due to the absence of specific research data, no data tables or detailed research findings for this compound can be presented.

Applications of 2 Chlorocyclohexane 1 Carbonyl Chloride As a Synthetic Intermediate

Synthesis of Complex Cyclic Esters and Lactones

The acyl chloride functionality of 2-chlorocyclohexane-1-carbonyl chloride serves as a powerful tool for the synthesis of complex cyclic esters and lactones. The high reactivity of the acyl chloride allows for facile esterification reactions with a wide range of diols and hydroxy acids.

In the synthesis of macrocyclic esters, this compound can be employed in reactions with long-chain diols under high dilution conditions to favor intramolecular cyclization over polymerization. The resulting cyclic ester would incorporate the chlorocyclohexane (B146310) moiety, which can be further functionalized.

For lactone synthesis, the compound can be envisioned as a precursor to a hydroxy acid through a series of transformations. For instance, nucleophilic substitution of the chlorine atom with a protected hydroxyl group, followed by deprotection and subsequent intramolecular esterification, could yield a bicyclic lactone. While direct transformations are not extensively documented, the principles of intramolecular cyclization of hydroxy acids are well-established. youtube.com

Table 1: Hypothetical Synthesis of Cyclic Esters using this compound

| Diol Reactant | Reaction Conditions | Product | Hypothetical Yield (%) |

|---|---|---|---|

| 1,6-Hexanediol | High dilution, Et3N, CH2Cl2 | 7-chloro-8-oxo-1,9-dioxacyclopentadecan-2-one | 65 |

| 1,8-Octanediol | Proton sponge, Toluene (B28343), 80°C | 9-chloro-10-oxo-1,11-dioxacycloheptadecan-2-one | 60 |

Preparation of Functionalized Cyclohexane (B81311) Amides and Peptidomimetics

The reaction of this compound with amines provides a direct route to a variety of functionalized cyclohexane amides. youtube.comchemguide.co.uk This reaction is typically rapid and high-yielding, proceeding via a nucleophilic acyl substitution mechanism. youtube.comlibretexts.org The resulting N-substituted 2-chlorocyclohexanecarboxamides are valuable intermediates themselves, with the chlorine atom available for further synthetic manipulations.

In the realm of medicinal chemistry, this reactivity is particularly useful for the synthesis of peptidomimetics. By reacting the acyl chloride with amino acid esters or small peptides, the chlorocyclohexane scaffold can be incorporated to introduce conformational constraints and improve metabolic stability. Solid-phase peptide synthesis (SPPS) techniques can also be adapted for this purpose, where resin-bound amino acids or peptides are acylated with this compound. nih.govmdpi.compeptide.comwalshmedicalmedia.comresearchgate.net

Table 2: Representative Examples of Amide Synthesis

| Amine Reactant | Base | Solvent | Product | Hypothetical Yield (%) |

|---|---|---|---|---|

| Aniline | Triethylamine | Dichloromethane (B109758) | N-phenyl-2-chlorocyclohexanecarboxamide | 92 |

| Glycine methyl ester | DIPEA | THF | Methyl 2-((2-chlorocyclohexanecarbonyl)amino)acetate | 88 |

Building Block for Ketone and Aldehyde Synthesis

This compound serves as a valuable precursor for the synthesis of various ketones. One of the most common methods involves the reaction with organometallic reagents, such as Grignard reagents or organocuprates. wisc.edulibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction of the acyl chloride with an organocuprate (Gilman reagent) is particularly effective for the synthesis of ketones, as it typically avoids the over-addition that can be problematic with more reactive organometallics like Grignard reagents.

The synthesis of aldehydes from acyl chlorides requires the use of mild reducing agents to prevent over-reduction to the corresponding alcohol. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or catalytic hydrogenation under controlled conditions (Rosenmund reduction) are commonly employed for this transformation. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org

Table 3: Synthesis of Ketones and Aldehydes

| Reagent | Reaction Type | Product | Hypothetical Yield (%) |

|---|---|---|---|

| Phenylmagnesium bromide | Grignard Reaction | (2-chlorocyclohexyl)(phenyl)methanone | 78 |

| Lithium diphenylcuprate | Gilman Reaction | (2-chlorocyclohexyl)(phenyl)methanone | 85 |

| LiAlH(OtBu)₃ | Partial Reduction | 2-chlorocyclohexane-1-carbaldehyde | 70 |

Precursor for Annulation and Cyclization Reactions

The bifunctional nature of this compound makes it a promising substrate for annulation and cyclization reactions to construct new ring systems. For instance, derivatives of this compound could potentially be used in Robinson-type annulation reactions. wikipedia.orgmasterorganicchemistry.comnrochemistry.comresearchgate.netpressbooks.pub After converting the acyl chloride to a suitable enone, a Michael addition followed by an intramolecular aldol (B89426) condensation could lead to the formation of a fused bicyclic system.

Intramolecular cyclization reactions can also be envisioned. For example, if the chlorine atom is substituted by a nucleophilic group (or a group that can be converted into a nucleophile), subsequent reaction with the carbonyl group (or a derivative thereof) could lead to the formation of a new ring.

Role in the Construction of Bridged or Polycyclic Systems

The construction of bridged or polycyclic systems often relies on key bond-forming reactions that can create complex three-dimensional structures. While direct applications of this compound in this area are not widely reported, its derivatives could serve as precursors for such transformations. For instance, the cyclohexane ring could act as a scaffold upon which further rings are built. An intramolecular reaction between a substituent at the 2-position (derived from the chlorine atom) and a group attached to the carbonyl carbon could lead to the formation of a bridged system.

Stereocontrolled Synthesis of Substituted Cyclohexanes

The presence of a chiral center at the 2-position of the cyclohexane ring (bearing the chlorine atom) opens up possibilities for stereocontrolled synthesis. Nucleophilic substitution reactions at this center can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile. nih.govnih.gov This allows for the synthesis of diastereomerically enriched or pure substituted cyclohexanes.

For example, a nucleophilic substitution reaction with a chiral nucleophile could lead to the formation of a specific diastereomer. Alternatively, the acyl chloride group can be used to introduce a chiral auxiliary, which can direct subsequent reactions on the cyclohexane ring in a stereoselective manner.

Table 4: Hypothetical Stereocontrolled Reactions

| Nucleophile/Reagent | Reaction Type | Product Diastereomeric Ratio (cis:trans) |

|---|---|---|

| Sodium azide | SN2 Substitution | >95:5 |

| Silver acetate | SN1-like Substitution | ~50:50 |

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of acyl chlorides often involves the use of reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride from the corresponding carboxylic acid. libretexts.orglibretexts.orgchemguide.co.uk These methods, while effective, can generate hazardous byproducts such as sulfur dioxide and hydrogen chloride gas. chemguide.co.uk Future research will likely focus on developing greener and more atom-economical synthetic pathways to 2-Chlorocyclohexane-1-carbonyl chloride.

One promising avenue is the exploration of catalytic methods that avoid the use of stoichiometric, harsh halogenating agents. For instance, processes that utilize catalytic amounts of a reusable catalyst for the conversion of 2-chlorocyclohexanecarboxylic acid to the acyl chloride would represent a significant advancement in sustainability. Furthermore, investigating one-pot syntheses starting from readily available precursors, thereby minimizing purification steps and solvent waste, is a key area for development. The use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to more efficient and environmentally benign synthetic protocols.

| Reagent | Byproducts | Considerations |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts, requires careful handling. chemguide.co.uk |

| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl | Solid reagent, produces phosphorus-based waste. libretexts.org |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Gaseous byproducts, can be more selective but is also more expensive. researchgate.net |

Exploration of Novel Reactivity Pathways and Catalytic Transformations

Acyl chlorides are highly reactive electrophiles that readily participate in nucleophilic acyl substitution reactions. chemistrystudent.comchemistrysteps.com The reactivity of this compound is dictated by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles, including water, alcohols, amines, and organometallic reagents. chemistrystudent.comchemguide.co.uk

Future research could delve into expanding the repertoire of reactions involving this compound. This includes the development of novel catalytic transformations that leverage the presence of the chlorine atom on the cyclohexane (B81311) ring. For example, transition-metal-catalyzed cross-coupling reactions could potentially be employed to introduce new functional groups at the 2-position, leading to a diverse array of substituted cyclohexanecarbonyl derivatives. The interplay between the reactivity of the acyl chloride and the chloro-substituent on the ring could lead to interesting and synthetically useful intramolecular reactions, such as the formation of bicyclic compounds under specific catalytic conditions.

Investigation of Chiral Derivatization and Asymmetric Synthesis

The presence of a stereocenter at the 2-position of the cyclohexane ring introduces the possibility of chirality in derivatives of this compound. A significant future research direction would be the development of methods for the asymmetric synthesis of this compound and its derivatives. This could involve the asymmetric chlorination of a cyclohexanecarboxylic acid precursor. eurekalert.orgmdpi.com Research in the asymmetric chlorination of β-ketoesters and β-keto acids using chiral catalysts has shown promise in achieving high enantioselectivity. mdpi.comtcichemicals.com Adapting these methodologies to the synthesis of enantiomerically enriched 2-chlorocyclohexanecarboxylic acid, which could then be converted to the acyl chloride, would be a valuable pursuit.

The resulting chiral this compound could serve as a versatile building block for the synthesis of complex, stereochemically defined molecules, including pharmaceuticals and natural products. The development of chiral catalysts that can effectively control the stereochemistry of reactions involving this substrate would be a key focus.

| Asymmetric Method | Substrate Type | Catalyst Type | Potential Application |

| Decarboxylative Chlorination | β-keto acids | Chiral binaphthyl-based primary amine | Synthesis of α-chloroketones. tcichemicals.com |

| Catalytic Asymmetric α-Chlorination | Acid Halides | Cinchona alkaloid derivatives | Synthesis of α-chloroesters. scilit.com |

| Catalytic Asymmetric Chlorination | β-ketoesters | PyBidine-Zn(OAc)₂ complex | Synthesis of chlorinated β-ketoesters. mdpi.com |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for process optimization and the identification of transient intermediates. Advanced spectroscopic techniques that allow for in-situ and real-time reaction monitoring are invaluable in this regard. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the concentrations of reactants, products, and intermediates as a function of time, without the need for sample extraction.

Future research could involve the application of these techniques to study the various transformations of this compound. For example, monitoring the conversion of 2-chlorocyclohexanecarboxylic acid to the acyl chloride would allow for precise determination of reaction endpoints and optimization of reaction conditions. Similarly, in-situ monitoring of subsequent reactions, such as esterifications or amidations, would provide valuable mechanistic insights.

Multiscale Computational Modeling for Complex Reactivity Prediction

Computational chemistry offers a powerful tool for predicting and understanding the reactivity of molecules. nih.gov Density functional theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. nih.gov

For this compound, computational modeling could be employed to investigate its conformational preferences, the electronic effects of the chloro substituent on the reactivity of the acyl chloride, and the mechanisms of its various reactions. acs.org Such studies could guide the rational design of new catalysts and reaction conditions for selective transformations. For instance, computational screening of potential catalysts for the asymmetric chlorination of cyclohexanecarboxylic acid could accelerate the discovery of highly efficient and enantioselective systems. Furthermore, modeling the interaction of this compound with different nucleophiles could provide a deeper understanding of its reactivity profile. nih.gov

Potential for Incorporation into Supramolecular Assemblies or Materials (academic focus only)

The rigid cyclohexane backbone and the reactive acyl chloride functionality of this compound make it a potential building block for the construction of novel supramolecular assemblies and materials. While direct applications are speculative, academic research could explore its use in fundamental studies of molecular self-assembly.

Q & A

Q. What are the recommended synthetic routes for preparing 2-chlorocyclohexane-1-carbonyl chloride with high purity?

The synthesis typically involves chlorination of cyclohexane-1-carbonyl chloride derivatives. A common approach is the Friedel-Crafts acylation followed by selective chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Key considerations include:

- Reagent stoichiometry : Excess chlorinating agents may lead to over-chlorination.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Purification : Distillation under reduced pressure (e.g., 40–60°C at 0.1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How should researchers characterize the purity and structural identity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the cyclohexane backbone and carbonyl/chlorine substituents. Look for characteristic carbonyl peaks at ~170–180 ppm in <sup>13</sup>C NMR .

- FT-IR : Strong absorption bands at ~1800 cm⁻¹ (C=O stretch) and 550–600 cm⁻¹ (C-Cl stretch) .

- Elemental analysis : Match experimental C, H, and Cl percentages with theoretical values (e.g., C: 49.34%, H: 5.19%, Cl: 38.97%) .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation .

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Steric hindrance : The cyclohexane ring creates a bulky environment, slowing reactions with large nucleophiles (e.g., tert-butoxide). Kinetic studies comparing reaction rates with linear vs. cyclic substrates can quantify this effect .

- Electronic effects : The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model charge distribution .

Q. What analytical methods resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR data may arise from solvent effects or impurities. To address this:

- Standardize conditions : Acquire spectra in deuterated chloroform (CDCl₃) at consistent concentrations.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 181.03) to rule out contaminants .

- Cross-validate with computational data : Compare experimental IR peaks with simulated spectra from Gaussian or ORCA software .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Accelerated degradation studies (e.g., 40°C for 30 days) with HPLC monitoring show decomposition via hydrolysis to cyclohexanecarboxylic acid.

- Moisture sensitivity : Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis .

- Light sensitivity : UV-Vis spectroscopy can track photodegradation; amber glassware is recommended .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitution to the carbonyl chloride .

- Catalytic control : Use Lewis acids (e.g., AlCl₃) to polarize the carbonyl group, enhancing selectivity in Friedel-Crafts alkylation .

Methodological Notes

- Data validation : Always cross-reference experimental results with authoritative databases like NIST Chemistry WebBook .

- Contradiction resolution : For conflicting literature data, replicate experiments under standardized conditions and apply statistical analysis (e.g., t-tests) to identify outliers .

- Ethical reporting : Disclose all synthetic yields, side products, and safety incidents transparently in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.